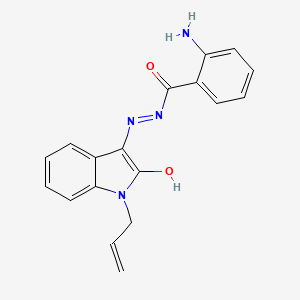

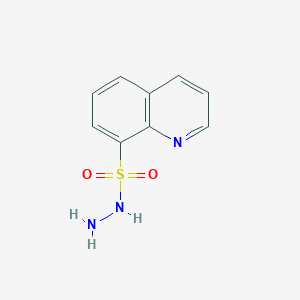

8-quinolinesulfonohydrazide

Descripción general

Descripción

8-quinolinesulfonohydrazide is a chemical compound of interest due to its unique structure and potential for various applications in chemistry and biochemistry. While direct studies on 8-quinolinesulfonohydrazide are limited, insights can be drawn from related research on quinoline derivatives, their synthesis, structural analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from basic quinoline or its bromo or iodo derivatives. For instance, 8-(dimesitylboryl)quinoline, a related compound, is synthesized via treatment with n-BuLi followed by dimesitylboronfluoride, highlighting the complexity and precision required in synthesizing such compounds (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

Molecular Structure Analysis

Computational and theoretical chemistry tools, such as DFT, provide insights into the molecular structure of quinoline derivatives. Studies on 8-Quinolinesulfonamide, a compound with similarities to 8-quinolinesulfonohydrazide, reveal detailed information on geometrical parameters, electronic properties, and charge transfer mechanisms, offering a window into understanding the complex structure of these molecules (A. FazilathBasha, F. Khan, S. Muthu, & M. Raja, 2021).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including hydrolysis, coordination to metals, and protodeboronation. These reactions not only demonstrate the reactivity of quinoline compounds but also their potential in forming complex coordination compounds with metals such as Cu, Ag, and Pd, which could have implications in catalysis and materials science (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific data on 8-quinolinesulfonohydrazide may be scarce, studies on related compounds provide a basis for understanding the physical behavior of these molecules.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with other compounds, are key to the application of quinoline derivatives in chemical synthesis and drug development. For example, the synthesis and reactivity of quinoline derivatives with sulfonamide groups offer insights into their potential as inhibitors and their binding properties with metal ions, suggesting applications in biochemistry and pharmacology (S. L. Sumalan, J. Casanova, G. Alzuet, J. Borrás, A. Castiñeiras, & C. Supuran, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

quinoline-8-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYZCZWQSSEHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5629286.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5629290.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine](/img/structure/B5629308.png)

![rel-(3aS,6aS)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5629311.png)

![5-{[(1S*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5629318.png)

![4-imino-1,5,6,7-tetrahydro-2H,4H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B5629320.png)

![{methyl[(3-methylpyridin-2-yl)methyl]amino}[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B5629329.png)

![6-(methoxymethyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]pyrimidin-4-amine](/img/structure/B5629345.png)

![(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5629352.png)